Methyl lactoside
Overview
Description
Mechanism of Action
Target of Action
Methyl lactoside, also known as Methyl Salicylate Lactoside (MSL), primarily targets microglia and astrocytes, which play a key role in neuroinflammatory reactions . It also targets the cyclooxygenase (COX) and mitogen-activated protein kinase (MAPK) pathways .
Mode of Action
this compound interacts with its targets by inhibiting the activation of glial cells . It also suppresses the phosphorylated level of c-Jun N-terminal kinase (JNK) and p38 MAPK, and the expression of COX-1/2 .
Biochemical Pathways
this compound affects the NF-κB pathway and COX in a non-selective manner in primary glial cells . It also impacts the JNK and p38 MAPK pathways .
Pharmacokinetics
It is known that this compound is orally administered . More research is needed to fully understand its ADME properties and their impact on bioavailability.
Result of Action
this compound has been shown to have therapeutic effects on arthritis-induced mice . In an in vitro Alzheimer’s disease model, this compound increased cell viability, improved mitochondrial dysfunction, and decreased oxidative damage . It also ameliorated cognitive impairment and neurodegeneration
Biochemical Analysis
Biochemical Properties
Methyl lactoside plays a role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it is known to be hydrolyzed at the lactase site . These unique biochemical properties of this compound highlight its significant contribution to the nutritive value of milk .
Cellular Effects
This compound has been observed to have effects on various types of cells and cellular processes. For example, in Alzheimer’s disease models, Methyl salicylate lactoside, a related compound, has been shown to protect neurons by inhibiting amyloid beta-induced neuroinflammatory response . This suggests that this compound may also influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of this compound’s action involves its interactions with biomolecules at the molecular level. For instance, it is known to interact with the Lactose permease (LacY) of Escherichia coli, a prototype system for understanding membrane transport . This interaction involves binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression.
Metabolic Pathways
This compound is likely involved in several metabolic pathways. For instance, it is a part of the lactose synthesis pathway, a crucial process in the mammary glands of most mammals . It may interact with various enzymes or cofactors and could potentially affect metabolic flux or metabolite levels.
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve specific transporters or binding proteins. For example, it is known to interact with the Lactose permease (LacY) of Escherichia coli, suggesting a potential mechanism for its transport and distribution .
Preparation Methods
BETA-METHYLLACTOSIDE can be synthesized through enzymatic reactions involving beta-galactosidase. Beta-galactosidase catalyzes the hydrolysis of lactose into glucose and galactose, and it can also catalyze the transgalactosylation reaction to form BETA-METHYLLACTOSIDE . Industrial production methods often involve the fermentation of microorganisms such as Aspergillus niger or Kluyveromyces marxianus, followed by purification and immobilization of the enzyme .
Chemical Reactions Analysis
BETA-METHYLLACTOSIDE undergoes various chemical reactions, including glycosylation and hydrolysis. Glycosylation involves the formation of glycosidic bonds, while hydrolysis involves the cleavage of these bonds . Common reagents used in these reactions include acids for hydrolysis and alcohols for glycosylation . The major products formed from these reactions are disaccharides and monosaccharides .
Scientific Research Applications
BETA-METHYLLACTOSIDE has numerous applications in scientific research. It is widely used in the dairy industry for the hydrolysis of lactose, making dairy products suitable for lactose-intolerant individuals . It is also used in the production of galactooligosaccharides, which are prebiotics that promote the growth of beneficial gut bacteria . In addition, BETA-METHYLLACTOSIDE is used in the food industry to improve the sweetness and texture of dairy products . In the field of biotechnology, it is used as a substrate for the detection of beta-galactosidase activity .
Comparison with Similar Compounds
BETA-METHYLLACTOSIDE is similar to other glycosides such as methyl alpha-D-glucopyranoside and methyl beta-D-galactopyranoside . it is unique in its ability to undergo both hydrolysis and transgalactosylation reactions, making it a versatile compound in various industrial applications . Other similar compounds include disaccharides like lactose and cellobiose, which also undergo hydrolysis by beta-galactosidase .
Properties
IUPAC Name |
(2S,3R,4S,5R,6R)-2-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-methoxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24O11/c1-21-12-10(20)8(18)11(5(3-15)23-12)24-13-9(19)7(17)6(16)4(2-14)22-13/h4-20H,2-3H2,1H3/t4-,5-,6+,7+,8-,9-,10-,11-,12-,13+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHNIYFZSHCGBPP-ABBMIVAOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24O11 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601315953 | |
Record name | Methyl β-lactoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601315953 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7216-69-5 | |
Record name | Methyl β-lactoside | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7216-69-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl lactoside | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007216695 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methyl β-lactoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601315953 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | BETA-METHYLLACTOSIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/868YEO5270 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: How does methyl lactoside interact with enzymes like beta-galactosidase, and what are the downstream effects of this interaction?
A1: this compound acts as a substrate for beta-galactosidase from E. coli. Research indicates that the enzymatic hydrolysis of this compound largely proceeds through an intramolecular transglycosidation reaction, with allolactoside as an intermediate []. Interestingly, methyl 6-amino-6-deoxy-D-glucopyranoside, a derivative of this compound, acts as an inhibitor of this enzymatic hydrolysis [].
Q2: What is the structural characterization of this compound, including its molecular formula, weight, and relevant spectroscopic data?
A2: this compound (C13H24O11) has a molecular weight of 340.32 g/mol. NMR spectroscopy has been extensively used to characterize this compound and its derivatives. Studies utilizing 2H NMR have provided insights into the orientation, conformation, and motion of the disaccharide headgroup in a membrane environment []. Specifically, the glycosidic torsion angles (φ and ψ) have been determined for both α- and β-anomers of this compound using X-ray crystallography and NMR [, ]. These studies provide valuable information about the spatial arrangement of the glucose and galactose rings in the molecule.
Q3: How does modifying the structure of this compound affect its interaction with galectin-3?
A3: Introducing specific functional groups at the C′-3 position of this compound can enhance its binding affinity to galectin-3 []. Computational docking studies predict that modifications introducing additional π-cation, π…H–O, and hydrogen bond interactions with galectin-3 residues can improve binding. This structure-activity relationship (SAR) information guides the design of more potent and selective galectin-3 inhibitors based on the this compound scaffold [].
Q4: Are there any known regioselective enzymatic modifications possible on this compound?
A4: Yes, immobilized esterases derived from Aspergillus niger (ANL-Esterase) exhibit regioselective deacetylation activity towards acetylated derivatives of this compound. For instance, acetylated β-O-methyl lactoside undergoes selective deprotection at the C-2 position, while acetylated β-O-methyl lactosaminide is selectively deprotected at the C-3′ position []. This enzymatic approach offers a green chemistry route to synthesize novel oligosaccharide building blocks.
Q5: What are the applications of this compound in computational chemistry and modeling?
A5: this compound serves as a valuable molecule for studying carbohydrate-protein interactions using computational techniques. Docking simulations with galectin-3, for example, have been used to design and evaluate new lactoside-derived inhibitors []. This approach allows researchers to predict binding affinities and guide the synthesis of more potent and selective compounds.
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